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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

Introduction

YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK®6), designed
as a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by engaging the Cereblon
(CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal
degradation of CDK®6.[3][4][5] This targeted degradation of CDK6 provides a powerful tool for
studying its roles in cell cycle progression and oncogenesis, particularly in hematological
malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
[2][5][6] YX-2-107 has been shown to effectively inhibit retinoblastoma (RB) phosphorylation
and FOXML1 expression in vitro.[1][2] This document provides a detailed protocol for assessing
the degradation of CDKG6 in response to YX-2-107 treatment using Western blotting.

Signaling Pathway of YX-2-107

The mechanism of action for YX-2-107 involves hijacking the cell's natural protein disposal
system to eliminate CDKG6.
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Caption: Mechanism of YX-2-107-induced CDK6 degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for YX-2-107 as reported in
the literature. This data is crucial for designing experiments to study CDK6 degradation.
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Parameter Value Cell Line/System Reference
ICs0 (CDK6 )
) 4.4 nM In vitro [1][2]114]

Degradation)
ICs0 (CDK4 Kinase i

o 0.69 nM In vitro [3]
Activity)
ICso0 (CDKG6 Kinase ]

o 4.4 nM In vitro [3]
Activity)
Effective Degradation

1.6 - 1000 nM (4h) BV173 cells [1][2]

Concentration

S Phase Inhibition

Concentration

2000 nM (48h)

BV173 and SUP-B15

cells

[1](2]

RB Phosphorylation &

FOXML1 Expression
Inhibition

2000 nM (72h)

BV173 and SUP-B15

cells

[1](2]

In Vivo Dosing (mice)

150 mg/kg (i.p. daily
for 3 days)

Ph+ ALL xenografts

[1](2]

Maximum Plasma

Concentration (mice)

741 nM (after 10
mg/kg i.p.)

C57BL/6j mice

[1](2]

Plasma Clearance

(mice)

~4 hours

C57BL/6j mice

[1](2]

Experimental Protocol: Western Blot for CDK6

Degradation

This protocol outlines the steps to assess the degradation of CDK6 in a human cell line (e.g.,
BV173, a Ph+ ALL cell line) following treatment with YX-2-107.

Experimental Workflow
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Caption: Western blot workflow for CDK6 degradation analysis.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials and Reagents

e Cell Line: BV173 or other Ph+ ALL cell lines (e.g., SUP-B15)

e Compound: YX-2-107 (dissolved in DMSO)

e Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
 Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer)

e Inhibitors: Protease and phosphatase inhibitor cocktails

e Protein Assay: BCA Protein Assay Kit

o Sample Buffer: 4x Laemmli sample buffer

o SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)

o Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol

e Membrane: Polyvinylidene difluoride (PVDF) membrane

e Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered
saline with 0.1% Tween-20 (TBST)

e Primary Antibodies:

o Rabbit anti-CDK6 monoclonal antibody

o Mouse anti-B-actin or anti-GAPDH monoclonal antibody (loading control)
e Secondary Antibodies:

o HRP-conjugated goat anti-rabbit IgG

o HRP-conjugated goat anti-mouse IgG

o Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
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o \Wash Buffer: TBST

Procedure

e Cell Seeding and Treatment:

o Seed BV173 cells at a density that will allow for logarithmic growth during the treatment
period.

o Allow cells to adhere and resume growth overnight.

o Treat cells with varying concentrations of YX-2-107 (e.g., O, 1.6, 8, 40, 200, 1000 nM) for a
specified time (e.g., 4 hours). Include a DMSO-only vehicle control.

o Cell Lysis and Protein Quantification:
o After treatment, aspirate the medium and wash the cells with ice-cold PBS.

o Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the
cells.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
o Incubate on ice for 30 minutes, vortexing occasionally.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Transfer the supernatant (protein lysate) to a new tube.

o Determine the protein concentration of each lysate using a BCA assay according to the
manufacturer's instructions.

o Sample Preparation and SDS-PAGE:
o Normalize the protein concentration of all samples with lysis buffer.
o Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

o Boil the samples at 95-100°C for 5-10 minutes.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Load equal amounts of protein (e.g., 20-30 ug) per lane of an SDS-PAGE gel.

o Run the gel at a constant voltage until the dye front reaches the bottom.

¢ Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry
transfer system.

o Confirm successful transfer by staining the membrane with Ponceau S.
e Immunoblotting:
o Destain the membrane with TBST.

o Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with
gentle agitation.

o Incubate the membrane with the primary antibody against CDK6 (diluted in blocking
buffer) overnight at 4°C.

o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.
o Detection and Analysis:

o Prepare the ECL substrate according to the manufacturer's protocol and apply it to the
membrane.

o Capture the chemiluminescent signal using a digital imaging system.

o To ensure equal protein loading, the membrane can be stripped and re-probed for a
loading control protein like B-actin or GAPDH.
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o Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the
CDK®6 band intensity to the corresponding loading control band intensity. The reduction in
the normalized CDK®6 signal in YX-2-107-treated samples compared to the vehicle control
indicates protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for YX-2-107-Mediated
CDKG6 Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
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degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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